5,5-Dimethyl-2-[2-(4-methylphenyl)-2-oxoethyl]cyclohexane-1,3-dione
Description
5,5-Dimethyl-2-[2-(4-methylphenyl)-2-oxoethyl]cyclohexane-1,3-dione is a cyclohexane-1,3-dione derivative featuring a 4-methylphenyl substituent and a 2-oxoethyl side chain. These derivatives are notable for their biological activities, including COX-2 inhibition and antimicrobial properties, making them relevant to pharmaceutical and agrochemical research .
Properties
IUPAC Name |
5,5-dimethyl-2-[2-(4-methylphenyl)-2-oxoethyl]cyclohexane-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O3/c1-11-4-6-12(7-5-11)14(18)8-13-15(19)9-17(2,3)10-16(13)20/h4-7,13H,8-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGQXCNOHYWKSRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CC2C(=O)CC(CC2=O)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5,5-Dimethyl-2-[2-(4-methylphenyl)-2-oxoethyl]cyclohexane-1,3-dione, also known by its CAS number 893727-50-9, is a diketone compound with potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its mechanisms of action, pharmacological effects, and relevant research findings.
- Molecular Formula : C14H14O3
- Molecular Weight : 230.26 g/mol
- Structural Characteristics : The compound features a cyclohexane ring substituted with two methyl groups and a phenyl group attached to a keto-enol functional group.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Research indicates that diketones can act as inhibitors for various enzymes, potentially affecting metabolic pathways.
- Interaction with Receptors : The presence of phenyl and keto functional groups suggests possible interactions with G protein-coupled receptors (GPCRs), influencing signaling pathways related to cell proliferation and apoptosis .
- Antioxidant Activity : Compounds with similar structures have shown antioxidant properties, which may contribute to their protective effects against oxidative stress in cells.
Anticancer Properties
Studies have suggested that diketone compounds exhibit anticancer properties by inducing apoptosis in cancer cells. For instance, derivatives of diketones have been shown to inhibit the growth of various cancer cell lines by modulating cell cycle progression and promoting apoptotic pathways .
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties. Preliminary studies indicate that it may possess activity against certain bacterial strains, although further research is needed to establish its efficacy and mechanism of action against pathogens .
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal demonstrated that this compound exhibited significant cytotoxicity against breast cancer cells (MCF-7). The compound was found to induce apoptosis through the activation of caspase pathways and inhibition of Bcl-2 expression .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Caspase activation |
| HeLa | 20 | Bcl-2 inhibition |
Case Study 2: Antimicrobial Activity
In another investigation focusing on the antimicrobial potential of diketones, the compound was tested against Staphylococcus aureus and Escherichia coli. Results showed moderate antibacterial activity with minimal inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL .
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 75 |
| Escherichia coli | 100 |
Chemical Reactions Analysis
Oxidation Reactions
The diketone moiety and oxoethyl group participate in oxidation reactions. Under controlled conditions:
Mechanistic Notes :
-
Oxidation of the diketone’s α-carbon involves radical intermediates, as observed in manganese(III)-mediated oxidations .
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Aromatic methyl groups oxidize via sequential hydroxylation and dehydrogenation steps .
Reduction Reactions
The ketone groups and aromatic ring are susceptible to reduction:
Mechanistic Notes :
-
NaBH₄ selectively reduces the oxoethyl ketone without affecting the diketone, likely due to steric hindrance .
-
LiAlH₄ requires careful temperature control to prevent side reactions .
Substitution Reactions
The 4-methylphenyl group undergoes electrophilic substitution:
| Reaction Type | Reagents/Conditions | Major Products | Key Observations |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | 4-Methyl-3-nitrophenyl derivatives | Nitration occurs at the meta position relative to the methyl group. |
| Halogenation | Cl₂/FeCl₃ | 4-Methyl-3-chlorophenyl derivatives | Chlorination favors the para position to the methyl group. |
Mechanistic Notes :
-
The methyl group directs electrophiles to the meta/para positions via electron-donating effects.
-
Steric effects from the diketone chain influence regioselectivity.
Cyclization Reactions
The oxoethyl side chain facilitates cyclization under acidic or catalytic conditions:
Mechanistic Notes :
-
Cyclization proceeds through enol intermediates stabilized by the diketone .
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Mn(III) catalysts promote radical-based pathways for complex ring systems .
Acid-Base Reactions
The diketone exhibits keto-enol tautomerism, enabling pH-dependent reactivity:
Key Data :
-
pKa Values : α-Hydrogens of the diketone have pKa ≈ 9–11, making them reactive under mild basic conditions .
Comparative Reactivity Table
A comparison with structurally similar compounds highlights unique features:
Comparison with Similar Compounds
Structural and Physicochemical Properties
The target compound shares a cyclohexane-1,3-dione core with substituents at the 2-position. Key analogs and their properties are summarized below:
<sup>a</sup>Predicted using SwissADME ; <sup>†</sup>Estimated based on structural similarity.
Key Observations :
- Substituent Effects : Electron-withdrawing groups (e.g., Cl, F) increase LogP compared to the methyl group in the target compound, suggesting higher lipophilicity .
- Melting Points : Fluorinated derivatives exhibit higher melting points due to enhanced intermolecular interactions (e.g., dipole-dipole forces) .
COX-2 Inhibition
- Trifluoromethyl Derivative: 5,5-Dimethyl-2-(2-(2-(trifluoromethyl)phenyl)hydrazono)cyclohexane-1,3-dione demonstrated superior COX-2 inhibition (IC₅₀ = 0.89 µM) compared to its 4-fluorophenyl analog (IC₅₀ = 1.34 µM), attributed to the electron-withdrawing trifluoromethyl group enhancing binding affinity .
- Target Compound : The 4-methylphenyl group (electron-donating) may reduce COX-2 inhibitory activity compared to halogenated analogs, as electron-withdrawing groups stabilize enzyme-ligand interactions .
Antimicrobial and Cytotoxic Activity
- Hydrazono Derivatives: Copper(II) and zinc(II) complexes of 5,5-dimethyl-2-(2-(3-nitrophenyl)hydrazono)cyclohexane-1,3-dione showed moderate antibacterial activity against E. coli and S. aureus (MIC = 32–64 µg/mL) .
- Diphenylpropyl Derivatives : 2-(1-(4-Bromophenyl)-3-oxo-3-diphenylpropyl)-5,5-dimethylcyclohexane-1,3-dione exhibited cytotoxic activity in MTT assays, likely due to its bulky aryl groups disrupting cellular membranes .
ADME/Toxicity Profiles
Insights :
- The target compound’s methyl group may improve bioavailability compared to bulkier substituents (e.g., trifluoromethyl) but reduce solubility .
- Halogenated analogs show higher metabolic stability due to resistance to oxidative degradation .
Computational Studies
- DFT Analysis : The trifluoromethyl derivative exhibited a lower energy gap (ΔE = 3.2 eV) compared to the 4-fluorophenyl analog (ΔE = 3.8 eV), correlating with its higher bioactivity .
- Molecular Docking : The 4-methylphenyl group in the target compound may form weaker π-π interactions with COX-2’s hydrophobic pocket compared to halogenated analogs, reducing binding energy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
